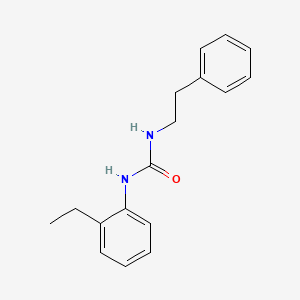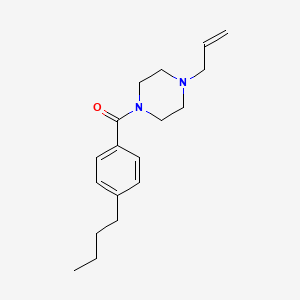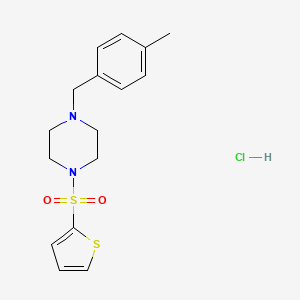
N-(1-methylbutyl)-2-naphthalenesulfonamide
描述
N-(1-methylbutyl)-2-naphthalenesulfonamide, also known as MNBSA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
N-(1-methylbutyl)-2-naphthalenesulfonamide's mechanism of action involves its ability to bind to specific targets, such as proteins or enzymes. This binding can result in changes to the target's structure or activity, leading to various effects. For example, this compound's binding to cancer cells can induce apoptosis, while its binding to enzymes can increase their stability and activity.
Biochemical and Physiological Effects
This compound's biochemical and physiological effects depend on its specific target and the context in which it is used. In cancer cells, this compound has been shown to induce apoptosis by activating caspases, which are enzymes involved in programmed cell death. This compound's binding to proteins can result in changes to their structure or activity, affecting their function in various biological processes. This compound's use in enzyme immobilization can increase enzyme stability and activity, leading to improved catalytic efficiency.
实验室实验的优点和局限性
N-(1-methylbutyl)-2-naphthalenesulfonamide's advantages for lab experiments include its ability to selectively bind to specific targets, facilitating their isolation or modification. This compound's use in enzyme immobilization can also increase enzyme stability and activity, leading to improved catalytic efficiency. However, this compound's limitations include its potential toxicity and the need for careful handling and disposal. This compound's use in cancer therapy also requires further research to determine its effectiveness and safety.
未来方向
There are several potential future directions for N-(1-methylbutyl)-2-naphthalenesulfonamide research, including its use in drug delivery, biosensors, and biocatalysis. This compound's ability to selectively bind to specific targets makes it a promising candidate for drug delivery, where it can be used to target specific cells or tissues. This compound's use in biosensors can also be explored, where it can be used to detect specific proteins or enzymes. Additionally, this compound's use in biocatalysis can be further studied, where it can be used to improve the efficiency and selectivity of enzyme reactions.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound's ability to selectively bind to specific targets makes it a promising candidate for various applications, and further research is needed to explore its full potential.
科学研究应用
N-(1-methylbutyl)-2-naphthalenesulfonamide has been studied for its potential use in various fields, including cancer therapy, protein purification, and enzyme immobilization. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been used as a ligand for protein purification, as it can selectively bind to certain proteins and facilitate their isolation. Additionally, this compound has been used in enzyme immobilization, where it can be used to attach enzymes to solid surfaces, increasing their stability and activity.
属性
IUPAC Name |
N-pentan-2-ylnaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-3-6-12(2)16-19(17,18)15-10-9-13-7-4-5-8-14(13)11-15/h4-5,7-12,16H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKGUBRNYNBODF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-{[(4-cyclohexyl-1-piperazinyl)carbonyl]amino}benzoate](/img/structure/B4423314.png)
![2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4423318.png)

![N-{4-[(allylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B4423349.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(methylsulfonyl)piperazine](/img/structure/B4423353.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423378.png)



![5-[(2-chloro-4-fluorobenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B4423422.png)

![ethyl 4-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B4423433.png)